1-Azabicyclo[5.2.0]non-3-en-9-one
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Overview
Description
1-Azabicyclo[520]non-3-en-9-one is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[52One common method involves the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is crucial for synthesizing the bicyclo[3.3.1]nonan-9-one cores, which are structurally similar to 1-Azabicyclo[5.2.0]non-3-en-9-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[5.2.0]non-3-en-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any present carbonyl groups.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated bicyclic compounds.
Scientific Research Applications
1-Azabicyclo[5.2.0]non-3-en-9-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[5.2.0]non-3-en-9-one involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the nitrogen atom.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different ring sizes and no nitrogen atom.
Uniqueness
1-Azabicyclo[5.2.0]non-3-en-9-one is unique due to the presence of the nitrogen atom within its bicyclic structure. This feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
216856-56-3 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-azabicyclo[5.2.0]non-3-en-9-one |
InChI |
InChI=1S/C8H11NO/c10-8-6-7-4-2-1-3-5-9(7)8/h1,3,7H,2,4-6H2 |
InChI Key |
WTBNFIKBWFSFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)N2CC=C1 |
Origin of Product |
United States |
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